molecular formula C7H11B B3053240 1-Bromo-4,4-dimethylpent-2-yne CAS No. 52323-99-6

1-Bromo-4,4-dimethylpent-2-yne

Cat. No.: B3053240
CAS No.: 52323-99-6
M. Wt: 175.07 g/mol
InChI Key: JITGHFUVPLJRBF-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H11Br. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and two methyl groups attached to the same carbon atom, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-4,4-dimethylpent-2-yne typically involves the bromination of 4,4-dimethylpent-2-yne. One common method includes the use of sodium hydride in tetrahydrofuran (THF) as a base, followed by the addition of bromine to the alkyne. The reaction is carried out under reflux conditions to ensure complete bromination . Industrial production methods may vary, but they generally follow similar principles, utilizing efficient and scalable processes to produce the compound in large quantities.

Chemical Reactions Analysis

1-Bromo-4,4-dimethylpent-2-yne undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4,4-dimethylpent-2-yne is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.

    Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-dimethylpent-2-yne involves its reactivity as an alkyne and a brominated compound. The bromine atom makes the molecule more reactive towards nucleophiles, facilitating substitution reactions. The triple bond allows for various addition and reduction reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

1-Bromo-4,4-dimethylpent-2-yne can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-4,4-dimethylpent-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGHFUVPLJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500311
Record name 1-Bromo-4,4-dimethylpent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52323-99-6
Record name 1-Bromo-4,4-dimethylpent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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